molecular formula C16H15N5OS2 B13356499 [6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide

[6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide

Cat. No.: B13356499
M. Wt: 357.5 g/mol
InChI Key: KFCVKVKVZHOLOX-UHFFFAOYSA-N
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Description

[6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple heterocyclic rings, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide typically involves multiple steps, starting from readily available precursors The process often includes the formation of the isoxazole ring, followed by the construction of the triazolo-thiadiazole core

    Formation of Isoxazole Ring: This step involves the cyclization of a suitable precursor, such as 3-methyl-5-nitroisoxazole, under acidic or basic conditions.

    Construction of Triazolo-Thiadiazole Core: The isoxazole intermediate is then reacted with thiosemicarbazide and a suitable aldehyde to form the triazolo-thiadiazole ring system.

    Introduction of 2-Phenylethyl Sulfide: The final step involves the reaction of the triazolo-thiadiazole intermediate with 2-phenylethyl bromide in the presence of a base, such as potassium carbonate, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

[6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the isoxazole ring can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Alkyl or aryl halides, potassium carbonate

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Amino derivative

    Substitution: Various alkyl or aryl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its multiple heterocyclic rings make it a valuable intermediate in the synthesis of novel organic compounds.

Biology

In biological research, [6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used as a precursor for the synthesis of advanced materials, such as polymers and coatings. Its unique structure imparts desirable properties, such as thermal stability and chemical resistance, to the final products.

Mechanism of Action

The mechanism of action of [6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide involves its interaction with specific molecular targets. The compound’s heterocyclic rings allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • [6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl ether
  • [6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl amine

Uniqueness

Compared to similar compounds, [6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide stands out due to its sulfide group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H15N5OS2

Molecular Weight

357.5 g/mol

IUPAC Name

5-methyl-3-[3-(2-phenylethylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2-oxazole

InChI

InChI=1S/C16H15N5OS2/c1-11-9-13(20-22-11)15-19-21-14(17-18-16(21)24-15)10-23-8-7-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3

InChI Key

KFCVKVKVZHOLOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C2=NN3C(=NN=C3S2)CSCCC4=CC=CC=C4

Origin of Product

United States

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